

LDC4297: A Technical Whitepaper on its Discovery and Initial Characterization

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Compound of Interest		
Compound Name:	LDC4297	
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Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of cell cycle progression and transcription, making it a compelling target for therapeutic intervention in oncology and virology. This document provides a detailed overview of the discovery and initial characterization of **LDC4297**, a potent and selective, reversible inhibitor of CDK7. **LDC4297**, belonging to the pyrazolotriazine class, has demonstrated high affinity for CDK7 in the nano-picomolar range.[1] [2][3] Its initial characterization has revealed broad-spectrum antiviral activity, particularly against human cytomegalovirus (HCMV), and anti-proliferative effects in tumor cells.[1][4] This whitepaper summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of its mechanism of action and relevant workflows.

Discovery and Chemical Properties

LDC4297 was developed by the Lead Discovery Center GmbH (Dortmund, Germany) through a medicinal chemistry campaign that involved screening a kinase-biased library.[2][5] This effort led to the identification of the pyrazolotriazine scaffold as a promising starting point for potent CDK7 inhibitors. Subsequent optimization resulted in the synthesis of **LDC4297**.

Chemical Name: (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][6][7]triazin-4-amine[1][8]







• Chemical Class: Pyrazolotriazine[1][8]

Molecular Formula: C23H28N8O[9]

Molecular Weight: 432.5 g/mol [9]

CAS Number: 1453834-21-3[9]

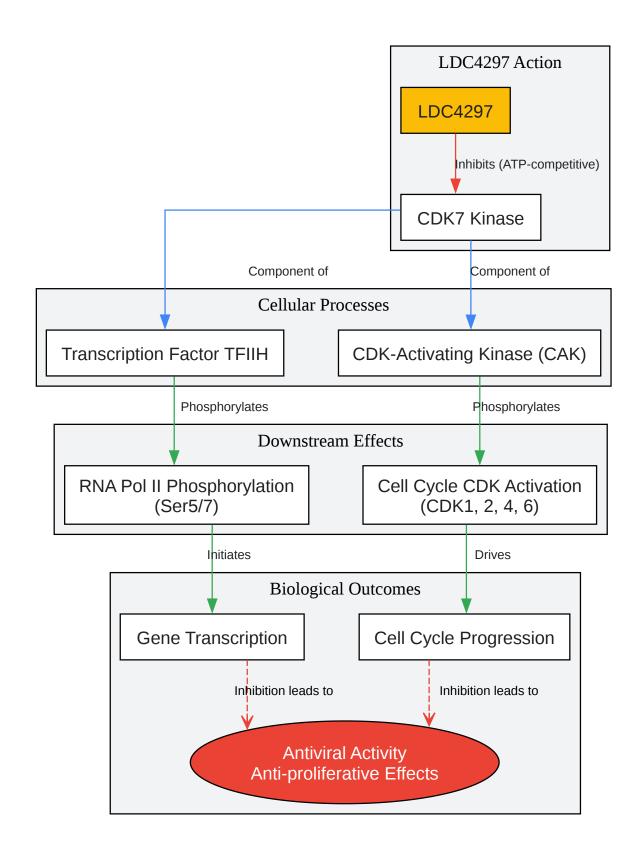
Mechanism of Action

LDC4297 is a highly selective, reversible, ATP-competitive inhibitor of CDK7.[8] CDK7 plays a unique dual role in cellular regulation:

- Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7
 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at Serine 5 and 7,
 which is essential for transcription initiation and elongation.[10][11]
- Cell Cycle Control: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex.[11] The CAK complex is responsible for the activating phosphorylation of T-loops in several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[11]

By inhibiting the kinase activity of CDK7, **LDC4297** disrupts both of these fundamental cellular processes. This leads to an arrest of the cell cycle and a reduction in the transcription of key genes, including those required for viral replication and tumor cell survival.[2][11]





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Caption: LDC4297 inhibits CDK7, blocking its dual function in transcription and cell cycle control.

In Vitro Characterization Kinase Inhibitory Profile

LDC4297 was profiled against a panel of cyclin-dependent kinases to determine its selectivity. It exhibits sub-nanomolar potency against CDK7 and maintains high selectivity over other cell cycle-related CDKs such as CDK4 and CDK6.[5][9]

Table 1: Kinase Inhibitory Profile of LDC4297	
Kinase Target	IC50
CDK7	0.13 nM[12][13]
CDK2	6.4 nM[5][9]
CDK1	53.7 nM[5][9]
CDK9	1.71 μM[9]
CDK4	>10 µM[9]
CDK6	>10 µM[9]

Antiviral Activity

LDC4297 has demonstrated potent, broad-spectrum antiviral activity against a range of DNA and RNA viruses.[9][12][13] Its efficacy is particularly notable against human cytomegalovirus (HCMV), where it inhibits viral replication at low nanomolar concentrations by interfering with immediate-early gene expression.[1][2][3]



Table 2: Antiviral Efficacy of LDC4297	
Virus	EC50
Human Cytomegalovirus (HCMV AD169)	24.5 ± 1.3 nM[1][3][12]
Human Cytomegalovirus (HCMV TB40)	85.0 ± 1.0 nM[3]
Herpes Simplex Virus-1 (HSV-1)	0.02 μM[12][13]
Human Herpesvirus 6A (HHV-6A)	0.04 μM[12][13]
Guinea Pig Cytomegalovirus (GPCMV)	0.05 μM[12][13]
Varicella-Zoster Virus (VZV)	0.06 μM[12][13]
Murine Cytomegalovirus (MCMV)	0.07 μM[12][13]
Human Adenovirus 2 (HAdV-2)	0.25 μM[12][13]
Herpes Simplex Virus-2 (HSV-2)	0.27 μM[12][13]
Vaccinia Virus	0.77 μM[12][13]
Influenza A Virus	0.99 μM[12][13]
Human Immunodeficiency Virus 1 (HIV-1)	1.04 - 1.13 μM[12][13]
Epstein-Barr Virus (EBV)	1.21 μM[12][13]

Cellular Activity

The compound's effect on cell proliferation and cytotoxicity was assessed in primary human foreskin fibroblasts (HFFs), the host cells used for HCMV replication studies. The therapeutic index for HCMV in these cells is high, indicating a significant window between antiviral efficacy and host cell toxicity.[1][2]



Table 3: Cellular Activity of LDC4297 in HFFs	
Assay	Value
Anti-proliferative Activity (GI50)	$4.5 \pm 2.5 \mu\text{M}[2]$
Cytotoxicity (CC50)	5.22 ± 0.50 μM[1][2]
Therapeutic Index (CC50/EC50 for HCMV)	~213

In Vivo Characterization Pharmacokinetic Properties

Pharmacokinetic studies in mice demonstrated that **LDC4297** has promising properties following oral administration, including rapid absorption and excellent bioavailability.[12]

Table 4: Pharmacokinetic Properties of LDC4297 in Mice	
Parameter	Value (100 mg/kg, p.o.)
Half-life (t1/2)	1.6 h[12]
Time to Peak Concentration (Tmax)	0.5 h[12]
Peak Plasma Concentration (C _{max})	1,297.6 ng/mL[12]
Bioavailability	97.7%[12]

Experimental Protocols In Vitro Kinase Assays

• Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The enzymatic activity of CDK7 in the presence of LDC4297 was measured using a LANCE TR-FRET assay.[1][8] The assay mixture contained the recombinant human trimeric CDK7/cyclin H/MAT1 complex, ATP, and a ULight™-labeled peptide substrate. Phosphorylation of the substrate by CDK7 was detected using a europium (Eu)-labeled anti-phospho-antibody. The FRET signal is proportional to the kinase activity, and IC50 values were calculated from doseresponse curves.[1][8]





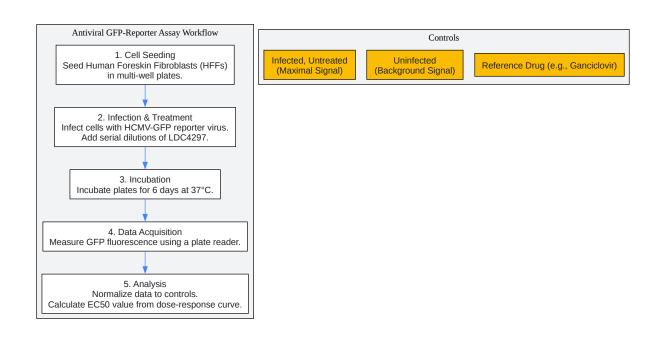


Radiometric Protein Kinase Assay (³³PanQinase): To determine kinase selectivity, LDC4297 was profiled against a panel of over 330 protein kinases.[1][8] The assay measured the transfer of the γ-phosphate from [γ-³³P]ATP to a generic or specific peptide substrate by each kinase. Residual kinase activity in the presence of 100 nM LDC4297 was quantified to generate a selectivity profile.[1][8]

Antiviral Activity Assays

GFP-based Reporter Assay: The primary method for quantifying anti-HCMV activity involved the use of a recombinant HCMV strain expressing Green Fluorescent Protein (AD169-GFP).
 [1] Human Foreskin Fibroblasts (HFFs) were infected with the reporter virus and simultaneously treated with various concentrations of LDC4297. After a 6-day incubation period, viral replication, as indicated by GFP expression, was quantified using a fluorescence reader. EC₅₀ values were determined from the concentration-response data.





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Caption: Workflow for determining the antiviral efficacy of LDC4297 against HCMV.

Cytotoxicity Assay

LDH Release Assay: To assess cytotoxicity, the release of lactate dehydrogenase (LDH)
from damaged cells into the culture medium was quantified. HFFs were treated with a range
of LDC4297 concentrations for the duration of the antiviral assay. The amount of LDH in the



supernatant was measured using a colorimetric assay, and CC₅₀ values were calculated. The trypan blue exclusion assay was also used as an alternative method.[1][2]

Summary and Future Directions

LDC4297 is a novel, potent, and selective pyrazolotriazine-class inhibitor of CDK7. Initial characterization has established its sub-nanomolar potency in enzymatic assays and its broad-spectrum antiviral activity at nanomolar concentrations, particularly against herpesviruses. The compound's mechanism, involving the dual inhibition of transcription and cell cycle progression, provides a strong rationale for its observed biological effects. Favorable in vivo pharmacokinetic properties in preclinical models further support its potential for development. **LDC4297** represents a promising candidate for further investigation as a host-directed antiviral agent and potentially as an anti-cancer therapeutic.

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